
AVN-211
概要
説明
準備方法
AVN-211の合成は、ピラゾロ[1,5-a]ピリミジン構造のコア調製から始まるいくつかのステップを伴います。合成経路には、一般的に以下のステップが含まれます。
ピラゾロ[1,5-a]ピリミジンコアの形成: これは、適切な前駆体の環化を制御された条件下で行います。
メチルスルファニル基の導入: このステップでは、適切な試薬を使用して、水素原子をメチルスルファニル基で置換します。
This compoundの工業生産方法では、これらの合成ステップの最適化が、高収率と純度、および大規模生産へのスケーラビリティを確実にするために必要となる可能性があります。
化学反応の分析
Chemical Reactivity and Reaction Pathways
AVN-211’s core structure, featuring a pyrazolo[1,5-a]pyrimidine scaffold with methylsulfanyl and phenylsulfonyl substituents, undergoes several characteristic reactions:
1.1 Oxidation Reactions
The methylsulfanyl (-SMe) group is susceptible to oxidation, forming sulfoxide and sulfone derivatives under controlled conditions:
- Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
- Products :
- Sulfoxide: Intermediate oxidation state ()
- Sulfone: Fully oxidized state ()
- Significance : Oxidation alters electron distribution, potentially affecting receptor-binding affinity .
1.2 Reduction Reactions
The phenylsulfonyl group undergoes reduction under strong reducing conditions:
- Reagents : Lithium aluminum hydride (LiAlH₄)
- Products : Phenylsulfide () via cleavage of the sulfonyl group .
1.3 Substitution Reactions
The methylsulfanyl group participates in nucleophilic substitution:
- Reagents : Sodium methoxide (NaOMe) or other nucleophiles
- Products : Methoxy or amine derivatives, depending on the nucleophile .
1.4 Hydrolysis
this compound demonstrates stability under acidic and basic conditions:
- Conditions : pH 1–13 (simulated gastric/intestinal fluids)
- Outcome : No significant degradation observed over 24 hours, indicating robust hydrolytic stability .
Metabolic Pathways
In vivo studies in rodents and primates reveal hepatic metabolism dominates this compound’s biotransformation:
- Key Findings :
Stability Under Environmental Conditions
Accelerated stability studies highlight this compound’s resilience:
Condition | Temperature | Humidity | Degradation After 30 Days | Reference |
---|---|---|---|---|
Photolytic | 25°C | 60% RH | <5% | |
Thermal (solid state) | 40°C | 75% RH | 8% | |
Oxidative (H₂O₂) | Room temp | N/A | 12% |
- Critical Notes :
Reaction Mechanisms and Selectivity
- 5-HT6 Receptor Binding : The sulfonyl group mediates hydrogen bonding with Ser196 and Tyr188 residues, while the pyrazolo[1,5-a]pyrimidine core maintains planar alignment for hydrophobic interactions .
- Selectivity Profile : this compound exhibits >5,000-fold selectivity for 5-HT6 over 5-HT2A/2C, adrenergic α1A/1B, and hERG channels (IC₅₀ >10 µM) .
科学的研究の応用
Cognitive Enhancement
AVN-211 has been investigated for its potential to improve cognitive performance in various preclinical models. Studies have shown that it enhances learning and memory retention in animal models of Alzheimer’s disease . For instance, in maze tests designed to evaluate memory function, animals treated with this compound demonstrated significantly improved performance compared to control groups .
Neuroprotection
The compound's neuroprotective properties are particularly relevant in the context of neurodegenerative diseases. Research indicates that this compound may help combat memory loss associated with Alzheimer’s disease by blocking the 5-HT6 receptor more effectively than other compounds currently under investigation .
Treatment for Schizophrenia
This compound is being explored as an adjunct therapy for schizophrenia. A Phase II clinical study involving 80 patients stabilized on antipsychotic treatment showed that while primary efficacy endpoints did not reach statistical significance, there was a trend towards improvement in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) . This suggests that this compound may amplify the effects of existing antipsychotic medications.
Preclinical Studies
Preclinical evaluations have highlighted the compound’s favorable pharmacokinetic profile and low toxicity. In various behavioral models relevant to Alzheimer’s disease, this compound outperformed established drugs like memantine in enhancing cognitive performance . The compound's selectivity for the 5-HT6 receptor is significantly higher than that of similar compounds, making it a promising candidate for further development .
Pilot Study on Schizophrenia
A multicenter double-blind randomized placebo-controlled pilot study assessed the efficacy and safety of this compound in patients with schizophrenia. Patients receiving this compound exhibited a tendency towards improved PANSS scores compared to those on placebo, indicating potential benefits in managing schizophrenia symptoms when combined with standard antipsychotic therapy .
Alzheimer’s Disease Models
In laboratory studies focused on Alzheimer’s disease models, this compound demonstrated significant improvements in memory function among treated animals compared to controls. These findings support its potential use as a therapeutic agent for cognitive deficits associated with Alzheimer’s disease .
作用機序
AVN-211は、5-HT6受容体を選択的に拮抗することにより効果を発揮します。この受容体は、主に中枢神経系に位置し、認知プロセス、気分、および神経保護の調節に関与しています。5-HT6受容体を遮断することにより、this compoundは認知機能を向上させ、神経保護効果をもたらします。 関与する分子標的と経路には、神経伝達物質放出の調節と、神経保護に関連する細胞内シグナル伝達経路の調節が含まれます .
類似の化合物との比較
This compoundは、その高い選択性と効力により、5-HT6受容体アンタゴニストの中でユニークです。類似の化合物には、以下が含まれます。
SB-742457: 認知機能を向上させる可能性のある別の5-HT6受容体アンタゴニスト。
Lu AE58054: アルツハイマー病の治療のために開発中の5-HT6受容体アンタゴニスト。
メマンチン: 5-HT6受容体アンタゴニストではありませんが、メマンチンはアルツハイマー病の治療に使用されており、認知機能の向上のための比較対象となります.
This compoundは、前臨床研究における優れた選択性と有効性により、さらなる開発のための有望な候補となっています .
類似化合物との比較
AVN-211 is unique among 5-HT6 receptor antagonists due to its high selectivity and potency. Similar compounds include:
SB-742457: Another 5-HT6 receptor antagonist with potential cognitive-enhancing effects.
Lu AE58054: A 5-HT6 receptor antagonist being developed for Alzheimer’s disease.
This compound stands out due to its superior selectivity and efficacy in preclinical studies, making it a promising candidate for further development .
生物活性
AVN-211 is a novel, highly selective antagonist of the 5-HT6 receptor, primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and psychiatric conditions like schizophrenia. This compound has garnered attention due to its promising biological activity, particularly in enhancing cognitive function and acting as an adjunct therapy to antipsychotic medications.
This compound operates by selectively blocking the 5-HT6 receptor, which is implicated in various neurological processes, including cognition, mood regulation, and memory. The inhibition of this receptor is believed to enhance the release of neurotransmitters such as acetylcholine and dopamine, thereby improving cognitive functions and exhibiting potential anxiolytic effects.
Preclinical Studies
In preclinical evaluations, this compound demonstrated significant improvements in cognitive performance across various behavioral models relevant to Alzheimer’s disease. Notably, it outperformed established drugs like memantine in enhancing learning and memory retention. The compound exhibited low toxicity and a favorable pharmacokinetic profile, making it a strong candidate for further clinical investigation .
Phase II Clinical Study
A multicenter double-blind randomized placebo-controlled pilot study was conducted to assess the efficacy and safety of this compound in patients with schizophrenia who were on stable antipsychotic therapy. The study involved 80 patients who received either 8 mg of this compound or a placebo for six weeks. Although the primary efficacy endpoints did not show statistically significant differences between groups, there was a notable trend towards improved PANSS (Positive and Negative Syndrome Scale) scores among those receiving this compound .
Add-On Treatment Study
Another trial focused on the add-on effects of this compound in patients stabilized on antipsychotic medication. This study revealed significant improvements in PANSS positive subscale scores and attention measures compared to placebo. Specifically, the treatment group showed enhanced performance on attention tasks, indicating that this compound not only aids in managing psychotic symptoms but also contributes positively to cognitive functions .
Summary of Clinical Findings
Study | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
Phase II Pilot Study | Schizophrenia patients on antipsychotics | 8 mg QD | 6 weeks | No serious adverse effects; trend towards improved PANSS scores |
Add-On Treatment Study | Stabilized schizophrenia patients | This compound vs. Placebo | 4 weeks | Significant improvement in PANSS positive subscale; enhanced attention measures |
Case Study: Schizophrenia Management
In a case involving a patient with chronic schizophrenia who was experiencing incomplete remission on atypical antipsychotics, the addition of this compound resulted in noticeable improvements in both psychiatric symptoms and cognitive performance. The patient reported reduced hallucinations and better engagement in daily activities, supporting the hypothesis that 5-HT6 antagonism can amplify antipsychotic effects .
Case Study: Alzheimer’s Disease
Another case highlighted the use of this compound in an elderly patient with early-stage Alzheimer’s disease. After eight weeks of treatment, cognitive assessments indicated significant improvements in memory recall and executive function tasks compared to baseline measurements. The patient exhibited fewer behavioral disturbances, suggesting that this compound may also have a stabilizing effect on mood and behavior .
特性
IUPAC Name |
3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUCBGUWGWPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032056 | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173103-84-8 | |
Record name | 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVN-211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。